Penicillin G Potassium

Description

Penicillin G (potassium or sodium) is an antibacterial prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of certain serious bacterial infections, such as pneumonia, meningitis, gonorrhea, syphilis, and others.

Pneumonia and syphilis can be opportunistic infections (OI) of HIV.

Penicillin G Potassium is the potassium salt form of penicillin G, a broad-spectrum penicillin antibiotic. This compound binds to penicillin binding proteins (PBP), the enzymes that catalyze the synthesis of peptidoglycan, which is a critical component of the bacterial cell wall. This leads to the interruption of cell wall synthesis, consequently leading to bacterial cell growth inhibition and cell lysis.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1947 and has 12 investigational indications.

See also: Ampicillin (related); Penicillin G (has active moiety); Penicillin G Procaine (related) ... View More ...

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S.K/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1/t11-,12+,14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYNDLOXRXUOGIU-LQDWTQKMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17KN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61-33-6 (Parent) | |

| Record name | Penicillin G potassium [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7045106 | |

| Record name | Penicillin G potassium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113-98-4 | |

| Record name | Penicillin G potassium [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]- (2S,5R,6R)-, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Penicillin G potassium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium [2S-(2α,5α,6β)]-3,3-dimethyl-7-oxo-6-(phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENICILLIN G POTASSIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL775ZTH4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Penicillin G Potassium on Bacterial Cell Wall Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism by which Penicillin G Potassium inhibits bacterial cell wall synthesis. It delves into the molecular interactions, key enzymatic targets, and the resultant impact on bacterial viability. This document also presents quantitative data on the antibiotic's efficacy and detailed protocols for relevant experimental assays.

Introduction: The Pioneering Antibiotic

Penicillin G, the potassium salt of benzylpenicillin, was one of the first antibiotics to be widely used and remains a crucial therapeutic agent against a variety of bacterial infections, particularly those caused by Gram-positive organisms.[1][2] Its bactericidal activity stems from its ability to interfere with the synthesis of the bacterial cell wall, a structure essential for maintaining cell integrity and resisting osmotic stress.[1][3] Unlike mammalian cells, which lack a cell wall, this targeted action allows for selective toxicity against bacteria.[2][3]

The Target: Peptidoglycan and Penicillin-Binding Proteins

The primary target of Penicillin G is the synthesis of peptidoglycan, a complex polymer forming the backbone of the bacterial cell wall.[2][4][5] Peptidoglycan consists of linear glycan chains of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues. These chains are cross-linked by short peptide bridges, creating a rigid, mesh-like structure that encases the bacterial cell.[3][5]

The final and critical step in peptidoglycan synthesis is the cross-linking of these peptide side chains, a reaction catalyzed by a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs) .[1][4][6] These enzymes are DD-transpeptidases that form the peptide bonds between adjacent glycan strands.[3][6]

The Mechanism of Inhibition: A Molecular Mimicry

The efficacy of Penicillin G lies in its structural similarity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminal of the peptidoglycan precursor.[7] This molecular mimicry allows Penicillin G to bind to the active site of PBPs.[1][7] The core of Penicillin G's activity resides in its highly reactive β-lactam ring.[3][8]

The mechanism of action unfolds as follows:

-

Binding to PBP Active Site: Penicillin G competitively binds to the active site of the PBP, displacing the natural D-Ala-D-Ala substrate.

-

Acylation of the PBP: The strained β-lactam ring of penicillin is attacked by a serine residue in the active site of the PBP.[7] This results in the opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme intermediate.[1][7][9][10]

-

Enzyme Inactivation: This acylation process effectively inactivates the PBP, rendering it unable to perform its transpeptidation function.[1][3][6] The inhibition is considered largely irreversible under physiological conditions.[6]

-

Disruption of Cell Wall Synthesis: The inactivation of multiple PBP molecules prevents the cross-linking of the peptidoglycan chains.[1][8]

-

Cell Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure of the bacterial cell, leading to cell lysis and death.[1][3][8] This bactericidal effect is most pronounced in actively growing and dividing bacteria, where cell wall synthesis is continuous.[11]

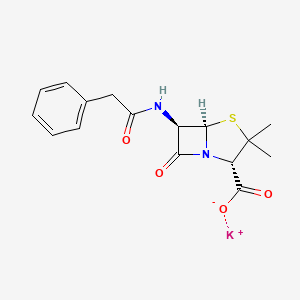

Below is a diagram illustrating the inhibitory action of Penicillin G on peptidoglycan synthesis.

Caption: Mechanism of Penicillin G action on bacterial cell wall synthesis.

Quantitative Data

The efficacy of this compound varies among different bacterial species. This variation is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

| Bacterial Species | Penicillin G MIC Range (µg/mL) | Reference |

| Streptococcus pneumoniae (penicillin-susceptible) | ≤ 0.1 | [12] |

| Streptococcus pyogenes (Group A Strep) | Varies, often low | [12] |

| Staphylococcus aureus (penicillin-susceptible) | ≤ 0.12 | [13] |

| Staphylococcus aureus (from bovine mastitis) | 0.4 - 24 | [14] |

| Gram-positive isolates (from bovine mastitis) | 76% of isolates ≤ 0.125 | [15] |

| Streptococcus agalactiae (Group B Strep) | MIC90 of 0.125 | [15] |

| Streptococcus uberis | MIC90 of 0.25 | [15] |

| Staphylococcus haemolyticus | MIC90 of 0.5 | [15] |

Experimental Protocols

Penicillin-Binding Protein (PBP) Binding Assay

This assay is used to identify and characterize the binding of Penicillin G to its target PBPs.

Principle: Radiolabeled or fluorescently tagged Penicillin G is incubated with bacterial membranes containing PBPs. The covalent binding allows for the detection of PBP-penicillin complexes after separation by SDS-PAGE.

Detailed Methodology:

-

Membrane Preparation:

-

Grow bacterial cells to mid-log phase.

-

Harvest cells by centrifugation and wash with a suitable buffer (e.g., 10 mM Tris-HCl, pH 8.0).[16]

-

Resuspend the cell pellet in the same buffer and lyse the cells using a French press or sonication.[16]

-

Perform a low-speed centrifugation to remove intact cells and large debris.[16]

-

Subject the supernatant to high-speed centrifugation to pellet the cell membranes.[16]

-

Wash the membrane pellet and resuspend in a storage buffer. Store at -70°C.[16]

-

-

Binding Reaction:

-

Incubate a defined amount of the membrane preparation with radiolabeled (e.g., ³H-Penicillin G) or fluorescently tagged Penicillin G at a specific temperature (e.g., 25°C) for a set time (e.g., 10 minutes).[16]

-

To determine non-specific binding, a parallel reaction containing a large excess of unlabeled Penicillin G can be included.

-

-

Termination and Separation:

-

Stop the reaction by adding a high concentration of unlabeled Penicillin G.[16]

-

Denature the samples by adding SDS-PAGE sample buffer and heating.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

-

Detection:

The following diagram outlines the workflow for a PBP binding assay.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Weird Science: Penicillin and the Cell Wall | manoa.hawaii.edu/ExploringOurFluidEarth [manoa.hawaii.edu]

- 3. news-medical.net [news-medical.net]

- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: Penicillin G [pdb101.rcsb.org]

- 5. Cell Wall Biosynthesis Inhibitor - Creative Biolabs [creative-biolabs.com]

- 6. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]

- 7. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Penicillin - Wikipedia [en.wikipedia.org]

- 9. Reversible inactivation of a peptidoglycan transpeptidase by a β-lactam antibiotic mediated by β-lactam-ring recyclization in the enzyme active site | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of cell wall synthesis--is this the mechanism of action of penicillins? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. drugs.com [drugs.com]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. researchgate.net [researchgate.net]

- 15. Retrospective Analysis of Penicillin G Minimum Inhibitory Concentration for Gram-Positive Isolates of Non-Severe Clinical Mastitis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]

A Technical Guide to the Spectrum of Activity of Penicillin G Potassium Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the antibacterial spectrum of Penicillin G Potassium, focusing on its efficacy against Gram-positive bacteria. It outlines the molecular mechanism of action, presents quantitative susceptibility data, details common resistance mechanisms, and describes the standardized experimental protocols used for its evaluation.

Mechanism of Action

Penicillin G is a narrow-spectrum antibiotic belonging to the β-lactam class.[1][2] Its bactericidal activity is primarily directed against Gram-positive organisms due to their unique cell wall structure.[3][4] Gram-positive bacteria possess a thick peptidoglycan layer which is readily accessible to penicillin.[5] The antibiotic exerts its effect by inhibiting the final stage of peptidoglycan synthesis, a crucial component that provides structural integrity to the bacterial cell wall.[4]

The key molecular target of Penicillin G is a set of enzymes known as Penicillin-Binding Proteins (PBPs), specifically DD-transpeptidase.[3][5] By mimicking the natural D-Ala-D-Ala substrate of the enzyme, the β-lactam ring of penicillin binds to and acylates the active site of the PBP, leading to its irreversible inactivation.[3][4] This inhibition prevents the formation of essential cross-links in the peptidoglycan chains.[6] The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[3][4]

Quantitative Spectrum of Activity

The in vitro activity of Penicillin G is quantitatively measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. Susceptibility is determined by comparing the MIC value to established clinical breakpoints defined by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Table 1: Penicillin G MIC Values for Selected Gram-Positive Bacteria

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Staphylococcus aureus (penicillin-susceptible) | - | - | 0.1 - 0.5 | [7] |

| Staphylococcus aureus (penicillin-resistant) | - | - | 5 - 40 | [8] |

| Streptococcus pneumoniae (meningitis isolates) | ≤0.06 | - | ≤0.06 - ≥2 | [9][10][11] |

| Streptococcus pneumoniae (non-meningitis isolates) | ≤2 | - | ≤0.06 - ≥8 | [9] |

| Streptococcus pyogenes (Group A Strep) | - | - | ≤0.12 | [12] |

| Enterococcus faecalis | - | - | 2 - 4 | [7][13] |

| Bacillus anthracis | - | 0.094 | ≤0.06 - 128 | [14][15][16] |

| Listeria monocytogenes | - | - | 0.5 - 64 | [17] |

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively. Data can vary based on geographic location and isolate source.

Table 2: FDA/CLSI Interpretive Criteria (Breakpoints) for Penicillin G

| Pathogen | Susceptible (S) (µg/mL) | Intermediate (I) (µg/mL) | Resistant (R) (µg/mL) | Reference(s) |

| Staphylococcus spp. | ≤0.12 | - | ≥0.25 | [18][19] |

| Streptococcus spp. (beta-hemolytic group) | ≤0.12 | - | - | [18] |

| Streptococcus pneumoniae (meningitis isolates) | ≤0.06 | 0.12 - 1 | ≥2 | [9][10] |

| Streptococcus pneumoniae (non-meningitis isolates) | ≤2 | 4 | ≥8 | [9][18] |

| Bacillus anthracis | ≤0.12 | - | ≥0.25 | [18] |

Mechanisms of Resistance

Bacterial resistance to Penicillin G is a significant clinical challenge. The two predominant mechanisms in Gram-positive bacteria are enzymatic degradation of the antibiotic and modification of the target site.[20]

-

Enzymatic Inactivation : The most common resistance mechanism is the production of β-lactamase (penicillinase) enzymes.[18][21] These enzymes hydrolyze the amide bond in the β-lactam ring of penicillin, rendering the antibiotic inactive and unable to bind to its PBP target.[18][21] In Staphylococcus aureus, β-lactamase production is a primary cause of resistance.[22]

-

Alteration of Drug Target : Bacteria can develop resistance by modifying the structure of their PBPs.[20] These alterations, often resulting from mutations in the PBP genes, lower the binding affinity of Penicillin G for its target.[20][23] This mechanism is particularly prominent in Streptococcus pneumoniae, where resistance is not typically due to β-lactamase but to the emergence of low-affinity PBPs.[23]

Experimental Protocols for Susceptibility Testing

Antimicrobial Susceptibility Testing (AST) is performed to determine a bacterium's susceptibility to an antibiotic. Standardized methods are crucial for accurate and reproducible results. The primary reference methods are provided by CLSI and EUCAST.[24][25][26]

A. Broth Microdilution Method (MIC Determination)

This method is considered a gold standard for determining the MIC of an antibiotic.[24][27]

-

Inoculum Preparation : A standardized suspension of the test organism is prepared from a pure culture, typically adjusted to a 0.5 McFarland turbidity standard.[10][28] This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.[10]

-

Antibiotic Dilution : A serial two-fold dilution of this compound is prepared in cation-adjusted Mueller-Hinton Broth (supplemented with lysed horse blood for fastidious organisms like Streptococcus pneumoniae).[10] These dilutions are dispensed into the wells of a microtiter plate.

-

Inoculation and Incubation : Each well is inoculated with the standardized bacterial suspension. The plate is then incubated under specific atmospheric conditions (e.g., ambient air or 5% CO₂) at 35-37°C for 16-24 hours.[29]

-

Result Interpretation : The MIC is read as the lowest concentration of Penicillin G that completely inhibits visible bacterial growth.[30] This value is then interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on established breakpoints.[18][30]

B. Kirby-Bauer Disk Diffusion Method

This is a widely used qualitative or semi-quantitative method for AST.[30]

-

Plate Preparation : A standardized bacterial inoculum (0.5 McFarland) is swabbed evenly across the surface of a Mueller-Hinton agar plate.[30]

-

Disk Application : A paper disk impregnated with a specified amount of Penicillin G (e.g., 10 units) is placed on the agar surface.[19]

-

Incubation : The plate is incubated under the same conditions as the broth microdilution method.

-

Result Interpretation : The antibiotic diffuses into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear "zone of inhibition" will appear around the disk where growth is prevented. The diameter of this zone is measured and compared to standardized charts from CLSI or EUCAST to determine the S, I, or R category.[19][30]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. rpicorp.com [rpicorp.com]

- 3. news-medical.net [news-medical.net]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. What is the mechanism of Penicillin G Sodium? [synapse.patsnap.com]

- 6. longdom.org [longdom.org]

- 7. researchgate.net [researchgate.net]

- 8. ijcmas.com [ijcmas.com]

- 9. Streptococcus pneumoniae | Johns Hopkins ABX Guide [hopkinsguides.com]

- 10. Determination of Penicillin MICs for Streptococcus pneumoniae by Using a Two- or Three-Disk Diffusion Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. drugs.com [drugs.com]

- 13. 184. Implications of Enterococcus faecalis penicillin susceptibility in patients with bacteremia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Antimicrobial Susceptibility Testing of Bacillus anthracis: Comparison of Results Obtained by Using the National Committee for Clinical Laboratory Standards Broth Microdilution Reference and Etest Agar Gradient Diffusion Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. Modulation of Antimicrobial Resistance in Listeria monocytogenes via Synergistic Interactions Between Thymbra capitata L. (Cav.) Essential Oil and Conventional Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. PDB-101: Global Health: Antimicrobial Resistance: undefined: Penicillin G Resistance [pdb101.rcsb.org]

- 19. accessdata.fda.gov [accessdata.fda.gov]

- 20. mdpi.com [mdpi.com]

- 21. This compound Salt 113-98-4 | TCI AMERICA [tcichemicals.com]

- 22. Penicillin - Wikipedia [en.wikipedia.org]

- 23. researchgate.net [researchgate.net]

- 24. EUCAST: Bacteria [eucast.org]

- 25. Clinical & Laboratory Standards Institute | CLSI [clsi.org]

- 26. iacld.com [iacld.com]

- 27. nih.org.pk [nih.org.pk]

- 28. MICs of Selected Antibiotics for Bacillus anthracis, Bacillus cereus, Bacillus thuringiensis, and Bacillus mycoides from a Range of Clinical and Environmental Sources as Determined by the Etest - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Contribution of Penicillin-Binding Protein Homologs to Antibiotic Resistance, Cell Morphology, and Virulence of Listeria monocytogenes EGDe - PMC [pmc.ncbi.nlm.nih.gov]

- 30. chainnetwork.org [chainnetwork.org]

Penicillin G Potassium: A Technical Guide for Researchers

This technical guide provides an in-depth overview of Penicillin G Potassium, a cornerstone of antibiotic therapy. It is designed for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, and relevant experimental protocols.

Core Data: Chemical and Physical Properties

This compound is the potassium salt of benzylpenicillin, a narrow-spectrum β-lactam antibiotic. The following table summarizes its key quantitative data.

| Property | Value | References |

| CAS Number | 113-98-4 | [1][2][3][4][5] |

| Molecular Weight | 372.48 g/mol | [2][3][4][5][6] |

| Molecular Formula | C₁₆H₁₇KN₂O₄S | [3][4] |

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Penicillin G exerts its bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall.[1][2][3][5][6][7] This process is critical for maintaining the structural integrity of the bacterial cell, protecting it from osmotic stress.[3][5] The primary target of Penicillin G is a group of enzymes known as Penicillin-Binding Proteins (PBPs), which are bacterial transpeptidases.[1][3][5]

The β-lactam ring of the penicillin molecule mimics the D-Ala-D-Ala moiety of the peptidoglycan precursor. This allows Penicillin G to bind to the active site of PBPs, leading to their irreversible acylation and inactivation.[1][3] The inhibition of PBP-mediated cross-linking weakens the cell wall, leading to cell lysis and bacterial death.[1][3][6] This mechanism is most effective against actively growing and dividing bacteria, particularly Gram-positive organisms which have a thick, exposed peptidoglycan layer.[2][3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of Penicillin G.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of a bacterial isolate to Penicillin G.[8][9]

1. Media Preparation:

-

Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions.[9]

-

Pour the sterile molten agar into petri dishes to a uniform depth of approximately 4 mm.[9]

-

Allow the agar to solidify and dry the surface before inoculation.[9]

2. Inoculum Preparation:

-

Select 4-5 well-isolated colonies of the test organism from a non-selective agar plate.

-

Suspend the colonies in sterile saline or Tryptone Soya Broth.[9]

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[8][9]

3. Inoculation:

-

Dip a sterile cotton swab into the standardized inoculum suspension.

-

Remove excess fluid by pressing the swab against the inside of the tube.[9]

-

Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[9]

-

Allow the inoculum to dry for 5-15 minutes with the lid ajar.[9]

4. Disk Application:

-

Aseptically apply a Penicillin G disk (typically 10 units) to the surface of the inoculated agar plate using sterile forceps or a disk dispenser.[9]

-

Ensure the disk is in firm contact with the agar. Disks should be placed at least 24 mm apart.[9]

5. Incubation:

-

Invert the plates and incubate at 35 ± 2°C for 16-18 hours.[9]

6. Interpretation of Results:

-

After incubation, measure the diameter of the zone of complete inhibition in millimeters.

-

Interpret the results as susceptible, intermediate, or resistant based on the zone diameter interpretive criteria provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][10]

Penicillin-Binding Protein (PBP) Binding Assay

This assay is used to identify and characterize the binding of penicillin to its target PBPs.

1. Membrane Preparation:

-

Grow the bacterial cells to the desired growth phase and harvest by centrifugation.

-

Wash the cells with an appropriate buffer (e.g., 10 mM Tris-HCl, pH 8.0).

-

Lyse the cells using a method such as a French press.

-

Perform a low-speed centrifugation to remove intact cells and large debris.

-

Collect the membrane fraction by high-speed centrifugation of the supernatant.

-

Resuspend the membrane pellet in buffer and sonicate briefly to remove any β-lactamases.

-

Wash the membranes again and resuspend in buffer. Store at -70°C.

2. PBP Labeling:

-

Incubate a sample of the prepared membranes with radiolabeled penicillin (e.g., ³H-penicillin) for a specified time (e.g., 10 minutes at 25°C).

-

Stop the reaction by adding a large excess of unlabeled ("cold") penicillin.

3. Electrophoresis and Detection:

-

Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

For fluorography, incubate the gel in a scintillant such as 1 M sodium salicylate for 30 minutes.

-

Dry the gel under vacuum at 80°C for 2 hours.

-

Expose the dried gel to photographic film for a period ranging from days to weeks to visualize the radiolabeled PBPs.

Molecular Detection of Penicillin Resistance: PCR for the blaZ Gene

This protocol outlines the detection of the blaZ gene, which encodes for a β-lactamase that confers resistance to penicillin.

1. DNA Extraction:

-

Isolate genomic DNA from the bacterial culture using a commercial DNA extraction kit or a standard boiling lysis method.

2. PCR Amplification:

-

Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and the forward and reverse primers for the blaZ gene.

-

Forward Primer: 5'-AAGAGATTTGCCTATGCTTC-3'[4]

-

Reverse Primer: 5'-GCTTGACCACTTTTATCAGC-3'[4]

-

Add the extracted DNA template to the master mix.

-

Perform PCR using a thermocycler with the following or optimized cycling conditions:

-

Initial denaturation: 94°C for 5 minutes

-

30-35 cycles of:

-

Denaturation: 94°C for 30 seconds

-

Annealing: 50-55°C for 30 seconds

-

Extension: 72°C for 1 minute

-

-

Final extension: 72°C for 7 minutes

-

3. Gel Electrophoresis:

-

Analyze the PCR products by agarose gel electrophoresis.

-

Run the samples on a 1.5% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).

-

Visualize the DNA bands under UV light. The presence of a band of the expected size indicates a positive result for the blaZ gene.[4]

References

- 1. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. micromasterlab.com [micromasterlab.com]

- 4. eprints.cihanuniversity.edu.iq [eprints.cihanuniversity.edu.iq]

- 5. EUCAST: Disk Diffusion and Quality Control [eucast.org]

- 6. Evaluation of penicillin G susceptibility testing methods for Staphylococcus lugdunensis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. asm.org [asm.org]

- 9. himedialabs.com [himedialabs.com]

- 10. Evaluation of penicillin G susceptibility testing methods for Staphylococcus lugdunensis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Mode of Action of Penicillin G Potassium on Penicillin-Binding Proteins (PBPs)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Penicillin G, the archetypal β-lactam antibiotic, exerts its bactericidal effect by targeting and inactivating a family of bacterial enzymes known as Penicillin-Binding Proteins (PBPs). These proteins are essential for the final steps of peptidoglycan synthesis, a process critical for maintaining the structural integrity of the bacterial cell wall.[1][2] Penicillin G acts as a structural mimic of the natural D-Alanyl-D-Alanine substrate of PBP transpeptidases, leading to the formation of a stable, covalent acyl-enzyme complex.[3] This irreversible inhibition disrupts cell wall homeostasis, ultimately causing cell lysis and bacterial death.[4][5] This document provides a detailed examination of this mechanism, including the underlying kinetics, common experimental protocols for its study, and visual representations of the key molecular and experimental processes.

The Molecular Mechanism of PBP Inhibition

The bactericidal action of Penicillin G is a direct consequence of its interference with the enzymatic activity of PBPs, which are bacterial transpeptidases.[6] The process can be understood as a targeted disruption of bacterial cell wall biosynthesis.

Normal Function of Penicillin-Binding Proteins

PBPs are enzymes, located on the inner membrane of the bacterial cell wall, that catalyze the final steps of peptidoglycan assembly.[7] Their primary role is transpeptidation: the cross-linking of adjacent peptidoglycan chains. This is accomplished in a two-step reaction:

-

Acylation: The active site of the PBP, which contains a critical serine residue, attacks the peptide bond between the terminal D-Alanine residues of a pentapeptide stem on a growing peptidoglycan strand. This forms a covalent acyl-enzyme intermediate and releases the terminal D-Alanine.[8][9]

-

Deacylation (Transpeptidation): The acyl-enzyme complex then reacts with an amino group from an adjacent peptide chain, forming a new peptide bond that cross-links the two strands and regenerates the free enzyme.[10]

This cross-linking confers mechanical strength and rigidity to the cell wall, protecting the bacterium from osmotic stress.[11]

Penicillin G as a Suicide Substrate

Penicillin G's efficacy stems from its structural similarity to the D-Ala-D-Ala moiety, the natural substrate of the PBP.[3][12] This molecular mimicry allows it to enter the PBP active site.

-

Acylation by Penicillin G: The nucleophilic serine residue in the PBP active site attacks the highly strained amide bond within the β-lactam ring of the penicillin molecule.[1][13]

-

Formation of a Stable Adduct: This attack cleaves the β-lactam ring and results in the formation of a stable, covalent penicilloyl-enzyme complex.[5][11]

-

Enzyme Inactivation: Unlike the natural reaction where the acyl-enzyme intermediate is readily hydrolyzed or transferred, the penicilloyl-enzyme complex is extremely stable, and the rate of its hydrolysis (deacylation) is negligible on the timescale of a bacterial generation.[14] This effectively sequesters the PBP, rendering it inactive.[15]

The inhibition of multiple PBP molecules disrupts the delicate balance of cell wall synthesis and degradation, leading to a weakened cell wall, loss of structural integrity, and eventual cell lysis.[5][16]

Caption: Molecular mechanism of PBP inactivation by Penicillin G.

Quantitative Analysis of Penicillin G-PBP Interactions

The interaction between Penicillin G and various PBPs can be quantified by several kinetic parameters. The efficiency of inhibition is often described by the second-order rate constant (k₂/Kₑ or kᵢₙₐ꜀ₜ/Kᵢ), which accounts for both the initial binding affinity and the rate of covalent bond formation.[17][18] IC₅₀ values, the concentration of inhibitor required to reduce PBP activity by 50%, are also widely used, particularly in competitive binding assays.[19]

| Bacterial Species | PBP Target | Parameter | Value | Reference(s) |

| Streptococcus pneumoniae | PBP2x (susceptible) | k₂/Kₑ (Binding Efficiency) | 200,000 M⁻¹s⁻¹ | [20] |

| Streptococcus pneumoniae | PBP2x (susceptible) | Kₑ (Dissociation Constant) | 0.9 mM | [20] |

| Streptococcus pneumoniae | PBP2x (susceptible) | k₂ (Acylation Rate) | 180 s⁻¹ | [20] |

| Streptococcus pneumoniae | PBP2x (susceptible) | k₃ (Deacylation Rate) | 8 x 10⁻⁶ s⁻¹ | [20] |

| Streptococcus pneumoniae | PBP2x (resistant) | k₂/Kₑ (Binding Efficiency) | 137 M⁻¹s⁻¹ | [20] |

| Streptococcus pneumoniae | PBP2x (resistant) | Kₑ (Dissociation Constant) | 4 mM | [20] |

| Streptococcus pneumoniae | PBP2x (resistant) | k₂ (Acylation Rate) | 0.56 s⁻¹ | [20] |

| Streptococcus pneumoniae | PBP2x (resistant) | k₃ (Deacylation Rate) | 5.7 x 10⁻⁴ s⁻¹ | [20] |

| Staphylococcus aureus | PBP2a (MRSA) | k₂/Kₑ (Binding Efficiency) | 15 M⁻¹s⁻¹ | [14] |

| Helicobacter pylori | PBP1 (PBP63) | IC₅₀ | 0.25 µg/mL | [19] |

| Helicobacter pylori | PBP2 (PBP60) | IC₅₀ | 0.25 µg/mL | [19] |

| Helicobacter pylori | PBP3 (PBP56) | IC₅₀ | >1.25 µg/mL | [19] |

| Helicobacter pylori | PBP4 (PBP47) | IC₅₀ | 0.25 µg/mL | [19] |

Note: Data for Penicillin G (Benzylpenicillin). Kₑ is the dissociation constant for the initial non-covalent complex, sometimes referred to as Kₛ or Kᵢ. k₂ is the first-order rate constant for acylation. k₃ is the rate of deacylation/hydrolysis.

Caption: Kinetic model for the interaction of Penicillin G (I) with a PBP (E).

Experimental Protocols

The quantitative data presented above are derived from specific biochemical and biophysical assays. Below are detailed methodologies for key experiments.

Competitive PBP Binding Assay using Fluorescent Penicillin

This assay determines the concentration of Penicillin G required to inhibit the binding of a fluorescently labeled penicillin derivative (e.g., Bocillin-FL) to PBPs, yielding an IC₅₀ value.[21][22]

Methodology:

-

Bacterial Culture and Harvest:

-

Grow the bacterial strain of interest (e.g., E. coli, S. pneumoniae) in appropriate broth to mid-logarithmic phase.

-

Harvest cells by centrifugation (e.g., 16,000 x g for 2 minutes).

-

Wash cell pellets once with a neutral buffer such as Phosphate-Buffered Saline (PBS), pH 7.4.[23]

-

-

Inhibition Step:

-

Resuspend washed cells in PBS.

-

Aliquot the cell suspension into microcentrifuge tubes.

-

Add varying concentrations of Penicillin G Potassium (e.g., from a 10-fold serial dilution) to the tubes. Include a no-inhibitor control.

-

Incubate for a defined period (e.g., 30 minutes) at room temperature or 37°C to allow Penicillin G to bind to its target PBPs.[24]

-

-

Fluorescent Labeling of Remaining PBPs:

-

Pellet the cells by centrifugation to remove unbound Penicillin G.

-

Resuspend the pellets in PBS containing a fixed, saturating concentration of a fluorescent penicillin probe, such as Bocillin-FL (e.g., 5 µg/mL).[23]

-

Incubate for a shorter period (e.g., 10-15 minutes) at room temperature, protected from light.[24]

-

-

Sample Preparation and Analysis:

-

Wash the cells twice with PBS to remove unbound fluorescent probe.

-

Resuspend the final cell pellet in SDS-PAGE sample buffer.

-

Lyse the cells by sonication or boiling.

-

Separate the proteins on a 10-12% SDS-PAGE gel.

-

-

Visualization and Quantification:

-

Visualize the fluorescently labeled PBPs using a gel imager with appropriate excitation/emission wavelengths (e.g., ~488/518 nm for fluorescein).[24]

-

Quantify the intensity of each PBP band using densitometry software.

-

Plot the remaining band intensity against the logarithm of the Penicillin G concentration and fit the data to a dose-response curve to determine the IC₅₀ for each PBP.

-

References

- 1. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]

- 2. Weird Science: Penicillin and the Cell Wall | manoa.hawaii.edu/ExploringOurFluidEarth [manoa.hawaii.edu]

- 3. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Penicillin - Wikipedia [en.wikipedia.org]

- 5. news-medical.net [news-medical.net]

- 6. DD-Transpeptidase - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. Transpeptidase-mediated incorporation of D-Amino Acids into bacterial peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. PDB-101: Global Health: Antimicrobial Resistance: undefined: Penicillin G [pdb101.rcsb.org]

- 12. academic.oup.com [academic.oup.com]

- 13. academic.oup.com [academic.oup.com]

- 14. academic.oup.com [academic.oup.com]

- 15. resources.biomol.com [resources.biomol.com]

- 16. Inhibition of cell wall synthesis--is this the mechanism of action of penicillins? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Interaction energies between β-lactam antibiotics and E. coli penicillin-binding protein 5 by reversible thermal denaturation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Competition of Various β-Lactam Antibiotics for the Major Penicillin-Binding Proteins of Helicobacter pylori: Antibacterial Activity and Effects on Bacterial Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Kinetics of beta-lactam interactions with penicillin-susceptible and -resistant penicillin-binding protein 2x proteins from Streptococcus pneumoniae. Involvement of acylation and deacylation in beta-lactam resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The Penicillin-Binding Protein PbpP Is a Sensor of β-Lactams and Is Required for Activation of the Extracytoplasmic Function σ Factor σP in Bacillus thuringiensis - PMC [pmc.ncbi.nlm.nih.gov]

The intricate machinery of nature's antibiotic factory: A technical guide to benzylpenicillin biosynthesis in Penicillium chrysogenum

For decades, the filamentous fungus Penicillium chrysogenum has been the workhorse of industrial antibiotic production, responsible for the lion's share of the world's supply of penicillin G (benzylpenicillin). This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core biosynthetic pathway of this life-saving molecule, detailing the genetic and enzymatic machinery, regulatory networks, and key experimental methodologies.

The production of benzylpenicillin is a classic example of a secondary metabolic process, initiated after the primary growth phase of the fungus. The biosynthetic pathway is a complex, multi-step process involving a dedicated set of genes and enzymes, the expression of which is tightly regulated by a variety of environmental and cellular signals. Understanding these intricate details is paramount for rational strain improvement and process optimization in the pharmaceutical industry.

The Core Biosynthetic Pathway: A Three-Step Enzymatic Cascade

The biosynthesis of benzylpenicillin from its constituent amino acid precursors is catalyzed by three key enzymes, the genes for which are organized in a conserved gene cluster.[1][2] This cluster, typically containing the genes pcbAB (also known as acvA), pcbC (or ipnA), and penDE (or aatA), is often found in multiple copies in high-producing industrial strains, a phenomenon known as gene amplification that contributes significantly to enhanced penicillin yields.[2][3]

The three enzymatic steps are as follows:

-

Tripeptide formation by δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS): The pathway begins in the cytosol with the condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. This reaction is catalyzed by the large, multi-functional enzyme ACV synthetase, encoded by the pcbAB gene.[4] The product of this reaction is the linear tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV).[4]

-

Cyclization to Isopenicillin N by Isopenicillin N Synthase (IPNS): The second step, also occurring in the cytosol, involves the oxidative cyclization of the ACV tripeptide to form the bicyclic β-lactam structure characteristic of penicillins. This crucial ring formation is catalyzed by isopenicillin N synthase, encoded by the pcbC gene, resulting in the formation of isopenicillin N (IPN), the first bioactive intermediate in the pathway.[4]

-

Side-chain exchange by Isopenicillin N Acyltransferase (IAT): The final step in the biosynthesis of benzylpenicillin takes place within peroxisomes. The hydrophilic L-α-aminoadipyl side chain of isopenicillin N is exchanged for a hydrophobic phenylacetyl group. This reaction is catalyzed by isopenicillin N acyltransferase (IAT), encoded by the penDE gene. The phenylacetyl group is derived from phenylacetic acid (PAA), which is supplied externally to the fermentation medium and activated to phenylacetyl-CoA.[5]

dot

Regulatory Networks Governing Penicillin Production

The expression of the penicillin biosynthesis genes is under the control of a complex regulatory network that responds to various nutritional and environmental cues. Understanding these regulatory circuits is crucial for optimizing fermentation conditions and for targeted strain improvement strategies.

Carbon Catabolite Repression: The presence of readily metabolizable carbon sources, such as glucose, represses penicillin biosynthesis. This regulation is primarily mediated by the transcription factor CreA, which binds to the promoter regions of the pcb genes and inhibits their expression.[6]

Nitrogen Metabolite Repression: High concentrations of ammonium, a preferred nitrogen source, also exert a repressive effect on penicillin production. The GATA transcription factor AreA is the key mediator of this regulation, controlling the expression of the penicillin biosynthesis genes in response to nitrogen availability.[2][6]

pH Regulation: The ambient pH of the culture medium is another critical factor influencing penicillin biosynthesis. The pH-responsive transcription factor PacC plays a role in regulating the expression of the pcb genes.[7]

dot

Quantitative Data on Benzylpenicillin Production

The yield of benzylpenicillin is highly dependent on the P. chrysogenum strain, fermentation conditions, and nutrient composition. The following table summarizes representative data from various studies.

| P. chrysogenum Strain | Fermentation Condition | Key Medium Components | Phenylacetic Acid (PAA) Feeding | Penicillin G Yield | Reference |

| Wild Isolate UAF R1/R2 | Shake Flask | Glucose, Yeast Extract, Corn Steep Liquor, Sugarcane Bagasse | 10% Phenyl Acetate | 1.92 g/L | [8] |

| Industrial Strain | Pilot Plant Fermenter (1000 L) | Sugar, Ammonium Sulphate | 0.4 g/L added to seed fermenter | Increased production | [9] |

| Panlabs P2 | Shake Flask | Not specified | 3 mM | ~0.25 nmol/min/mg (dry weight) | [10] |

| High-producing industrial strain | Chemostat Culture | Glucose, Mineral Salts | 0.58 g/L | Not explicitly stated in yield, but associated with high ATP dissipation (73 mol ATP/mol Penicillin G) | [11] |

Experimental Protocols

Fermentation of P. chrysogenum for Benzylpenicillin Production

This protocol is a generalized procedure based on common practices in the literature.[8][12][13]

a. Seed Culture Preparation:

-

Inoculate spores of P. chrysogenum into a seed medium containing (per liter): 20 g glucose, 10 g yeast extract, 5 g corn steep liquor, 0.075 g beef extract, 0.125 g peptone, 4 g (NH₄)₂SO₄, 3 g KH₂PO₄, 0.01 g ZnSO₄·7H₂O, and 2.3 g MgSO₄·7H₂O.[8]

-

Incubate the culture at 25-27°C with shaking at 200 rpm for 48-72 hours.[12][13]

b. Production Fermentation:

-

Inoculate the seed culture into a production medium. A representative production medium contains (per liter): 80 g lactose, 20 g maltose, 4 g CaSO₄, 3 g urea, 2 g MgSO₄·7H₂O, 7 g KH₂PO₄, 0.5 g NaCl, 6 g (NH₄)₂SO₄, and 0.1 g FeSO₄·7H₂O.[13]

-

Maintain the fermentation at 25-28°C with controlled aeration and agitation.[14] The pH should be maintained around 6.5.

-

Feed a solution of phenylacetic acid (PAA) as a precursor. A typical feeding strategy involves adding PAA to maintain a concentration of 0.2-0.4 g/L.[9]

-

The fermentation is typically carried out for 6-8 days, with maximum penicillin production often observed during this period.[14]

dot

Extraction and Purification of Benzylpenicillin

The following is a general procedure for the recovery of penicillin G from the fermentation broth.[15][16]

-

Separate the mycelium from the fermentation broth by filtration or centrifugation.

-

Cool the clarified broth to 4°C.

-

Adjust the pH of the broth to 2.0-4.0 with an acid (e.g., H₂SO₄) to protonate the penicillin G, making it more soluble in organic solvents.

-

Extract the penicillin G into a cold organic solvent such as butyl acetate or dichloromethane.[14][17]

-

Separate the organic phase containing the penicillin G.

-

Back-extract the penicillin G into an aqueous buffer at a neutral pH.

-

Further purification can be achieved through techniques such as chromatography.

Quantitative Analysis of Benzylpenicillin by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of benzylpenicillin.

a. Sample Preparation:

-

Centrifuge the fermentation broth to remove cells and debris.

-

Filter the supernatant through a 0.22 µm filter.

-

Dilute the sample as necessary with the mobile phase.

b. HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., Spherisorb 5 ODS).[17]

-

Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 14% acetonitrile in 10 mM ammonium acetate).[17]

-

Flow Rate: 1.0 mL/min.

-

Quantification: Determine the concentration of benzylpenicillin by comparing the peak area to a standard curve prepared with known concentrations of a penicillin G standard.

Key Enzyme Assays

1. ACV Synthetase (ACVS) Assay: The activity of ACVS can be determined by measuring the formation of the ACV tripeptide. A cell-free assay system is typically required due to the enzyme's instability.[19][20] The reaction mixture generally contains the three precursor amino acids (L-α-aminoadipic acid, L-cysteine, and L-valine), ATP, and a cell-free extract containing the enzyme. The formation of ACV is then quantified by HPLC.

2. Isopenicillin N Synthase (IPNS) Assay: The activity of IPNS is measured by the conversion of ACV to IPN. The assay mixture includes the ACV substrate and a source of the enzyme. The product, IPN, can be quantified using HPLC or by a bioassay that measures its antibiotic activity.

3. Isopenicillin N Acyltransferase (IAT) Assay: IAT activity is determined by measuring the formation of benzylpenicillin from isopenicillin N and phenylacetyl-CoA. The reaction mixture contains isopenicillin N, phenylacetyl-CoA, and the enzyme source (typically from peroxisomal fractions). The production of benzylpenicillin is then quantified by HPLC.[21]

This guide provides a foundational understanding of the biosynthesis of benzylpenicillin in P. chrysogenum. Further research into the intricate regulatory networks and the development of more efficient fermentation and purification technologies will continue to be crucial for the sustainable production of this essential antibiotic.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular Control of Expression of Penicillin Biosynthesis Genes in Fungi: Regulatory Proteins Interact with a Bidirectional Promoter Region - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Penicillin - Wikipedia [en.wikipedia.org]

- 4. Penicillium chrysogenum, a Vintage Model with a Cutting-Edge Profile in Biotechnology [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Penicillin production by wild isolates of Penicillium chrysogenum in Pakistan - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rjpbcs.com [rjpbcs.com]

- 10. researchgate.net [researchgate.net]

- 11. Formate as an Auxiliary Substrate for Glucose-Limited Cultivation of Penicillium chrysogenum: Impact on Penicillin G Production and Biomass Yield - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. WO1998027221A1 - Process for the production of penicillin g or v, cephalosporin g or v, and derivatives thereof - Google Patents [patents.google.com]

- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Lab Scale Penicillin production [aecenar.com]

- 17. A rapid method for the determination of benzylpenicillin in serum by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. tandfonline.com [tandfonline.com]

- 20. ACV synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Isopenicillin N N-acyltransferase - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes: Preparation of Sterile Penicillin G Potassium Stock Solution for Laboratory Use

Audience: Researchers, scientists, and drug development professionals.

Introduction

Penicillin G is a narrow-spectrum β-lactam antibiotic effective against most Gram-positive bacteria. It functions by inhibiting the biosynthesis of the bacterial cell wall.[1] Specifically, it binds to penicillin-binding proteins (PBPs), enzymes crucial for the cross-linking of peptidoglycan chains, thereby compromising cell wall integrity and leading to cell lysis.[1][2] In laboratory settings, particularly in cell culture, Penicillin G is often used in combination with streptomycin to prevent bacterial contamination.

This document provides a detailed protocol for the preparation, sterilization, and storage of a Penicillin G Potassium stock solution for research applications.

Chemical & Physical Properties

A summary of the key properties of this compound is essential for accurate preparation and handling.

| Property | Value | References |

| Molecular Formula | C₁₆H₁₇KN₂O₄S | [2][3] |

| Molecular Weight | 372.48 g/mol | [2][3][4][5][6][7] |

| Appearance | White, crystalline powder; moderately hygroscopic | [2][8] |

| Solubility (Water) | Highly soluble; up to 100 mg/mL | [2][9][10][11] |

| Solubility (Other) | Soluble in methanol; sparingly soluble in ethanol; insoluble in chloroform | [2][11] |

| pH of Solution | 5.0 - 8.5 in aqueous solution | [2][9] |

Experimental Protocol: Preparation of a 100 mg/mL Stock Solution

This protocol details the steps to prepare a sterile 100 mg/mL stock solution of this compound. This concentration is convenient for subsequent dilution to typical working concentrations (e.g., 20-100 µg/mL).[12]

Materials and Equipment

-

This compound salt powder (e.g., Sigma-Aldrich P7794)

-

Sterile, pyrogen-free water (Water for Injection or cell culture grade)

-

Sterile 15 mL or 50 mL conical tubes

-

Sterile 10 mL syringe

-

Sterile 0.22 µm syringe filter

-

Sterile microcentrifuge tubes (1.5 mL or 2 mL) for aliquoting

-

Analytical balance

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Step-by-Step Procedure

-

Preparation: In a laminar flow hood or biological safety cabinet, arrange all sterile materials.

-

Weighing: Accurately weigh 1 gram of this compound powder.

-

Dissolution: Aseptically transfer the powder into a sterile 15 mL conical tube. Add 10 mL of sterile water to the tube.[4]

-

Mixing: Cap the tube securely and vortex until the powder is completely dissolved. The solution should be clear.

-

Sterilization:

-

Draw the solution into a sterile 10 mL syringe.

-

Attach a sterile 0.22 µm syringe filter to the syringe.[4]

-

Pre-wet the filter by passing a small amount of sterile water through it and discarding the water. This ensures optimal filtration.[4]

-

Filter the Penicillin G solution into a new sterile 15 mL conical tube. Push the plunger slowly and steadily to avoid damaging the filter membrane.

-

-

Aliquoting: Dispense the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. This practice minimizes contamination risk and avoids repeated freeze-thaw cycles.

-

Labeling: Clearly label all aliquots with the name of the reagent ("Penicillin G"), concentration (100 mg/mL), and the date of preparation.

Storage and Stability

Proper storage is critical to maintaining the potency of the antibiotic stock solution.

| Storage Condition | Duration of Stability | References |

| Dry Powder | Store at 20°C to 25°C (68°F to 77°F) | [9][10][13] |

| -20°C | Up to 1 year for sterile stock solution | [4] |

| 2°C to 8°C (Refrigerator) | Up to 7 days | [9][10][14] |

| 37°C | Stable for 3 days |

Note: For maximum efficacy and to avoid degradation, it is strongly recommended to store the sterile stock solution in aliquots at -20°C.[4] Thawed aliquots should be used promptly and not be refrozen.

Quality Control

-

Sterility Testing: For critical applications, a small sample of the final filtered solution can be incubated in sterile microbiological broth (e.g., Tryptic Soy Broth) to check for bacterial or fungal growth.

-

Visual Inspection: The final solution should be clear and free of any particulates. Discard if cloudy or if a precipitate is observed.[15]

-

Filter Integrity: After filtration, a filter integrity test (e.g., bubble point test) can be performed to ensure the filter was not compromised during sterilization.[16]

Visualizations

Workflow for Sterile Stock Solution Preparation

Caption: Workflow for Penicillin G Stock Solution Preparation.

Mechanism of Action of Penicillin G

Caption: Penicillin G Mechanism of Action.

References

- 1. This compound | C16H17KN2O4S | CID 23664709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound salt | 113-98-4 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. goldbio.com [goldbio.com]

- 5. This compound salt - Benzylpenicillin potassium salt, Penicillin G [sigmaaldrich.com]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound | Antibacterial | Antibiotic | TargetMol [targetmol.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. This compound for Injection, USP [dailymed.nlm.nih.gov]

- 10. This compound for Injection, USP [dailymed.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound salt, 25 g, CAS No. 113-98-4 | Antibiotics, -mycotics | Cell culture | Applications | Carl ROTH - International [carlroth.com]

- 13. wgcriticalcare.com [wgcriticalcare.com]

- 14. globalrph.com [globalrph.com]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. medisca.net [medisca.net]

Penicillin G Potassium protocol for preventing bacterial contamination in primary cell lines

Preventing Bacterial Contamination in Primary Cell Lines

These application notes provide researchers, scientists, and drug development professionals with detailed protocols and guidelines for the use of Penicillin G Potassium to prevent bacterial contamination in primary cell cultures.

Introduction

Bacterial contamination is a prevalent and critical issue in primary cell culture, often leading to the loss of valuable cell lines and compromising experimental results.[1][2][3] Primary cells, being directly isolated from tissues, are particularly susceptible to contamination. Penicillin G, a narrow-spectrum β-lactam antibiotic, is a cornerstone in cell culture for its efficacy against Gram-positive bacteria, the most common culprits of contamination.[4][5][6] This document outlines the mechanism of action of Penicillin G and provides a standardized protocol for its application in primary cell culture to ensure the integrity and reliability of research outcomes.

Mechanism of Action

Penicillin G exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[7][8][9][10] The antibiotic specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final step of peptidoglycan synthesis.[4][8][9][10] Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting the cross-linking of peptidoglycan chains, Penicillin G weakens the cell wall, leading to cell lysis and bacterial death, especially in growing bacteria.[7][8][9] Gram-positive bacteria are particularly susceptible due to their thick, exposed peptidoglycan layer.[9]

Quantitative Data Summary

The following table summarizes the key quantitative data for the use of this compound in cell culture.

| Parameter | Value | Reference |

| Stock Solution Concentration | 10 - 100 mg/mL in sterile water or PBS | [11][12][13] |

| Working Concentration | 50 - 100 U/mL (equivalent to 30-60 µg/mL) | [5][12] |

| Potency | 1440-1680 units/mg | [6] |

| Storage of Stock Solution | -20°C for up to 1 year | [11][12][14][15] |

| Stability of Working Solution | Stable for 3 days at 37°C | [6] |

| Molecular Weight (Potassium Salt) | 372.48 g/mol | [5][15] |

| CAS Number (Potassium Salt) | 113-98-4 | [5][15] |

Experimental Protocols

Preparation of this compound Stock Solution (100 mg/mL)

This protocol describes the preparation of a 100 mg/mL stock solution of this compound.

Materials:

-

This compound salt powder

-

Sterile, deionized, or distilled water

-

Sterile 15 mL conical tube

-

0.22 µm syringe filter

-

Sterile syringes

-

Sterile microcentrifuge tubes for aliquoting

Procedure:

-

Aseptically weigh 1 g of this compound powder.[15]

-

Transfer the powder into a sterile 15 mL conical tube.

-

Add 10 mL of sterile water to the tube.[15]

-

Vortex gently until the powder is completely dissolved.

-

Draw the solution into a sterile syringe.

-

Attach a 0.22 µm syringe filter to the syringe.[15]

-

Filter-sterilize the solution into a new sterile 15 mL conical tube. Do not autoclave penicillin solutions as heat inactivates the antibiotic.[12]

-

Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes.

-

Label the aliquots with the name of the antibiotic, concentration, and date of preparation.

-

Store the aliquots at -20°C for long-term storage (up to one year).[14][15]

Protocol for Preventing Bacterial Contamination in Primary Cell Culture

This protocol outlines the steps for using this compound in primary cell culture media to prevent bacterial contamination.

Materials:

-

Primary cell culture

-

Complete cell culture medium

-

This compound stock solution (100 mg/mL or 10,000 U/mL)

-

Sterile pipettes and tips

Procedure:

-

Thaw a frozen aliquot of the this compound stock solution at room temperature.

-

Determine the final desired working concentration. A typical working concentration is 100 U/mL.[5][12]

-

Calculate the volume of the stock solution needed to achieve the working concentration in your cell culture medium. For example, to prepare 100 mL of medium with a final concentration of 100 U/mL, add 100 µL of a 100,000 U/mL (equivalent to approximately 60 mg/mL) stock solution.

-

Aseptically add the calculated volume of the Penicillin G stock solution to the complete cell culture medium.

-

Mix the medium thoroughly by gentle inversion.

-

Use the antibiotic-supplemented medium for all subsequent cell culture procedures, including initial plating, media changes, and passaging.

-

It is recommended to culture cells without antibiotics for a short period (e.g., 2-3 weeks) from time to time to unmask any cryptic contamination and to avoid the development of antibiotic-resistant strains.[16]

Considerations and Best Practices

-

Cytotoxicity: While Penicillin G is generally considered non-toxic to mammalian cells at standard working concentrations, it is crucial to monitor cell health and morphology, especially for sensitive primary cell lines.[17][18] High concentrations of some antibiotics can have cytotoxic effects.[19]

-

Spectrum of Activity: Penicillin G is primarily effective against Gram-positive bacteria.[5] For broader protection against both Gram-positive and Gram-negative bacteria, it is commonly used in combination with other antibiotics like Streptomycin.[2][3][19]

-

Aseptic Technique: The use of antibiotics should not be a substitute for good aseptic technique.[16] Strict adherence to sterile procedures is the primary defense against contamination.

-

Resistance: Routine and prolonged use of antibiotics can lead to the development of resistant bacterial strains.[16][19]

-

Mycoplasma Contamination: Penicillin G is ineffective against Mycoplasma, a common and often undetected cell culture contaminant that lacks a cell wall.[2][3] Regular testing for Mycoplasma is highly recommended.

References

- 1. goldbio.com [goldbio.com]

- 2. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labcoltd.ae [labcoltd.ae]

- 4. go.drugbank.com [go.drugbank.com]

- 5. himedialabs.com [himedialabs.com]

- 6. Penicillin G powder, BioReagent, cell culture mammalian 113-98-4 [sigmaaldrich.com]

- 7. Penicillin - Wikipedia [en.wikipedia.org]

- 8. What is the mechanism of Penicillin G Sodium? [synapse.patsnap.com]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. urology-textbook.com [urology-textbook.com]

- 11. Penicillin G sodium salt, 25 g, plastic, CAS No. 69-57-8 | Antibiotics, -mycotics | Cell culture | Applications | Carl ROTH - International [carlroth.com]

- 12. Sigma-Aldrich Penicillin G sodium salt, powder, suitable for cell culture, BioReagent | LabMart Limited [labmartgh.com]

- 13. Penicillin G sodium salt, 25 g, CAS No. 69-57-8 | Antibiotics, -mycotics | Cell culture | Applications | Carl ROTH - International [carlroth.com]

- 14. goldbio.com [goldbio.com]

- 15. goldbio.com [goldbio.com]

- 16. ibidi.com [ibidi.com]

- 17. THE BINDING OF PENICILLIN IN RELATION TO ITS CYTOTOXIC ACTION: III. THE BINDING OF PENICILLIN BY MAMMALIAN CELLS IN TISSUE CULTURE (HELA AND L STRAINS) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The binding of penicillin in relation to its cytotoxic action. III. The binding of penicillin by mammalian cells in tissue culture (HeLa and L strains) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]

Application Notes and Protocols: Penicillin G Potassium in Combination with Streptomycin for Broad-Spectrum Bacterial Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of Penicillin G Potassium and Streptomycin has long been a cornerstone in antimicrobial therapy and cell culture applications, valued for its broad-spectrum efficacy against a wide range of both Gram-positive and Gram-negative bacteria.[1][2] Penicillin G, a β-lactam antibiotic, primarily acts by inhibiting the synthesis of the bacterial cell wall, a structure essential for the integrity of many bacteria, particularly Gram-positive organisms.[3] Streptomycin, an aminoglycoside antibiotic, functions by binding to the bacterial ribosome, thereby inhibiting protein synthesis.[1] This complementary mechanism of action forms the basis of their synergistic relationship, where Penicillin G-induced cell wall damage facilitates the entry of Streptomycin, leading to enhanced bactericidal or bacteriostatic effects.[4] This document provides detailed application notes, experimental protocols, and data presentation guidelines for researchers investigating this classic antibiotic combination.

Mechanism of Action and Synergy

Penicillin G targets and inhibits DD-transpeptidase, an enzyme crucial for the cross-linking of peptidoglycan chains that form the bacterial cell wall.[3] This disruption leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and death.[3] Streptomycin acts intracellularly by binding to the 30S ribosomal subunit, causing misreading of mRNA and ultimately inhibiting protein synthesis.[1]

The synergistic effect of this combination is particularly effective because the damage to the cell wall caused by Penicillin G increases the permeability of the bacterial cell membrane, which in turn facilitates the uptake of Streptomycin.[4][5] This allows Streptomycin to reach its intracellular target, the ribosome, more efficiently, resulting in a more potent antimicrobial effect than either agent alone.

Figure 1: Synergistic mechanism of Penicillin G and Streptomycin.

Data Presentation

Quantitative data from synergy testing is crucial for evaluating the effectiveness of the antibiotic combination. The following tables provide a template for presenting such data.

Table 1: Minimum Inhibitory Concentrations (MICs) of Penicillin G and Streptomycin Alone and in Combination

| Bacterial Strain | Penicillin G MIC (µg/mL) | Streptomycin MIC (µg/mL) | Penicillin G MIC in Combination (µg/mL) | Streptomycin MIC in Combination (µg/mL) |

| Staphylococcus aureus | 0.4 - 24[6] | Data to be determined | Data to be determined | Data to be determined |

| Streptococcus pyogenes | 0.006 (6 ppm)[7] | Data to be determined | Data to be determined | Data to be determined |

| Escherichia coli | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| Pseudomonas aeruginosa | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

Table 2: Fractional Inhibitory Concentration (FIC) Index for Penicillin G and Streptomycin Combination

| Bacterial Strain | FIC of Penicillin G | FIC of Streptomycin | FIC Index (FICI) | Interpretation |

| Staphylococcus aureus | Calculated Value | Calculated Value | Calculated Value | Synergy (≤0.5) |

| Streptococcus pyogenes | Calculated Value | Calculated Value | Calculated Value | Additive (>0.5 to ≤1) |

| Escherichia coli | Calculated Value | Calculated Value | Calculated Value | Indifference (>1 to <4) |

| Pseudomonas aeruginosa | Calculated Value | Calculated Value | Calculated Value | Antagonism (≥4) |

Note: The FIC Index is calculated as follows: FICI = FIC of Penicillin G + FIC of Streptomycin, where FIC = MIC of drug in combination / MIC of drug alone.[8][9]

Experimental Protocols

Protocol 1: Checkerboard Assay for Synergy Testing

The checkerboard assay is a common method to determine the synergistic effect of two antimicrobial agents.[8][10]

Figure 2: Experimental workflow for the checkerboard assay.

Materials:

-

This compound

-

Streptomycin Sulfate

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial strains of interest

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Antibiotic Stock Solutions: Prepare stock solutions of Penicillin G and Streptomycin in sterile distilled water or an appropriate solvent.

-

Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the wells.[8]

-

Plate Setup:

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.[8]

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

Data Analysis:

Protocol 2: Time-Kill Curve Assay

The time-kill curve assay assesses the rate of bactericidal activity of an antimicrobial agent or combination over time.[9]

Figure 3: Experimental workflow for the time-kill curve assay.

Materials:

-

This compound

-

Streptomycin Sulfate

-

Tryptic Soy Broth (TSB) or other suitable broth

-

Bacterial strains of interest

-

Sterile culture tubes

-

Agar plates

-

Incubator with shaking capabilities

Procedure:

-

Inoculum Preparation: Prepare an overnight culture of the test organism. Dilute the culture in fresh broth to a starting concentration of approximately 5 x 10⁵ CFU/mL.

-

Experimental Setup: Prepare tubes containing:

-

Growth control (no antibiotic)

-

Penicillin G alone (at a specified concentration, e.g., MIC)

-

Streptomycin alone (at a specified concentration, e.g., MIC)

-

Penicillin G and Streptomycin in combination

-

-

Incubation and Sampling: Incubate all tubes at 37°C with agitation. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot from each tube.

-

Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them onto appropriate agar plates. Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.

-

Data Analysis: Plot the log₁₀ CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.

Conclusion

The combination of this compound and Streptomycin provides a powerful tool for broad-spectrum bacterial inhibition. The synergistic interaction, where Penicillin G enhances the uptake of Streptomycin, allows for increased efficacy against a wider range of pathogens. The protocols outlined in this document for checkerboard and time-kill curve assays provide a robust framework for researchers to quantify this synergy and determine the optimal concentrations for their specific applications, whether in therapeutic development or as a preventative measure in cell culture. Rigorous adherence to these standardized methods will ensure reproducible and reliable data for advancing research in antimicrobial drug development and application.

References

- 1. assaygenie.com [assaygenie.com]

- 2. Pen-Strep - Wikipedia [en.wikipedia.org]

- 3. news-medical.net [news-medical.net]

- 4. Synergism between streptomycin and penicillin: a proposed mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Penicillin - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. media.neliti.com [media.neliti.com]

- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 9. actascientific.com [actascientific.com]

- 10. researchgate.net [researchgate.net]

Calculating the correct dosage of Penicillin G Potassium for in vitro experiments

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Penicillin G Potassium in in vitro experiments. This document outlines the principles for determining appropriate dosages, detailed experimental protocols, and essential data for experimental planning.

Introduction

Penicillin G, a member of the β-lactam class of antibiotics, is a widely used antibacterial agent effective primarily against Gram-positive bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis. For in vitro applications, precise dosage calculation is critical to ensure experimental success, whether for antimicrobial susceptibility testing, as a prophylactic agent in cell culture, or in studies investigating bacterial physiology and resistance.

Mechanism of Action: Penicillin G targets and acylates penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.

Data Presentation

Unit Conversion

Penicillin G dosage is often expressed in International Units (IU). The following conversion factors are essential for accurate dose calculations.

| Unit Conversion[1] | |

| 1 IU of this compound | 0.625 µg of Penicillin G |

| 1 mg of Penicillin G | 1600 IU of Penicillin G |

| 1 g of Penicillin G | 1,600,000 IU of Penicillin G |

Minimum Inhibitory Concentration (MIC) Data